5-Chlorothiazole-4-carbonitrile
Description
Significance of Thiazole (B1198619) Heterocycles in Contemporary Organic Synthesis
Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. wisdomlib.orgnih.govnumberanalytics.com This unique arrangement imparts a degree of aromaticity and a versatile reactivity profile, making the thiazole ring a valuable scaffold in organic synthesis. nih.govnumberanalytics.com The thiazole nucleus is a key structural component in numerous biologically active molecules and approved pharmaceutical agents, including those with antibacterial, antifungal, antitumor, and anti-inflammatory properties. nih.govnih.gov The ability to modify the thiazole ring at various positions allows for the fine-tuning of its chemical and physical properties, leading to the development of a wide array of novel compounds. nih.gov The Hantzsch synthesis is a classic and widely used method for constructing the thiazole ring, typically involving the condensation of an alpha-halocarbonyl compound with a thioamide. nih.gov
Overview of Halogenated Thiazole Derivatives and Their Synthetic Utility
The introduction of halogen atoms onto the thiazole ring significantly enhances its synthetic utility. Halogenated thiazoles serve as versatile building blocks for the construction of more complex molecules through various cross-coupling reactions. The carbon-halogen bond can be selectively activated to form new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification. For instance, the chlorine atom in compounds like 5-chlorothiazole (B1590928) can act as a leaving group in nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions. acs.org This reactivity is crucial for the synthesis of a wide range of substituted thiazole derivatives with potential applications in medicinal chemistry and materials science. acs.org
The Nitrile Functional Group in Heterocyclic Building Blocks
The nitrile, or cyano (-C≡N), group is a highly valuable functional group in organic synthesis due to its unique electronic properties and reactivity. nih.govfiveable.mewikipedia.org The strong electron-withdrawing nature of the nitrile group can influence the reactivity of the heterocyclic ring to which it is attached. Furthermore, the nitrile group itself can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, through reactions such as reduction and hydrolysis. researchgate.netlibretexts.org Its ability to participate in cycloaddition reactions also allows for the construction of fused heterocyclic systems. nih.gov In the context of heterocyclic building blocks, the nitrile group serves as a key handle for further chemical modifications and the introduction of diverse functionalities. nih.govresearchgate.net
Contextualization of 5-Chlorothiazole-4-carbonitrile within Modern Organic Research
This compound, with its combination of a halogenated thiazole core and a nitrile functional group, represents a highly functionalized and synthetically attractive building block in modern organic research. The presence of both a chloro and a nitrile substituent on the thiazole ring offers multiple sites for chemical manipulation. This dual functionality allows for a stepwise and regioselective approach to the synthesis of complex, trifunctionalized thiazoles. pleiades.online Researchers are exploring its potential in the synthesis of novel heterocyclic scaffolds, which could serve as precursors to new pharmaceutical agents or functional materials.
Scope and Research Objectives for this compound Investigation
The primary research objective for the investigation of this compound is to fully exploit its synthetic potential as a versatile intermediate. This includes exploring the differential reactivity of the chloro and nitrile groups to develop efficient and selective methods for the synthesis of a diverse library of thiazole derivatives. Key areas of investigation involve its use in nucleophilic aromatic substitution reactions, transition-metal-catalyzed cross-coupling reactions, and transformations of the nitrile group. The ultimate goal is to establish this compound as a readily available and valuable tool for the construction of novel and complex molecular architectures with potential applications in various fields of chemical science. A related compound, 4-Tosyl-5-chloro-1,3-thiazole-2-carbonitrile, has been synthesized and used in regioselective syntheses of previously unknown trifunctional thiazoles. pleiades.online
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2S/c5-4-3(1-6)7-2-8-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCZOLKTTZYKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304627 | |
| Record name | 5-Chloro-4-thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006047-45-5 | |
| Record name | 5-Chloro-4-thiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006047-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 5 Chlorothiazole 4 Carbonitrile
Reactivity Profile of the Thiazole (B1198619) Ring System
The thiazole ring in 5-Chlorothiazole-4-carbonitrile is electron-deficient. This deficiency is a consequence of the electronegativity of the nitrogen and sulfur heteroatoms, compounded by the potent electron-withdrawing effects of the attached chloro and carbonitrile substituents. This electronic profile is the primary determinant of its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Reactions on the Thiazole Core
Electrophilic aromatic substitution is a hallmark reaction of many aromatic systems. However, for an electrophile to attack, the aromatic ring must be sufficiently electron-rich to act as a nucleophile. youtube.com In the case of this compound, the thiazole ring is heavily deactivated by the strongly electron-withdrawing cyano (-CN) and chloro (-Cl) groups. These groups reduce the electron density of the ring, making it significantly less susceptible to attack by electrophiles.
Reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation, which typically proceed readily with electron-rich aromatic compounds, are generally difficult to achieve on the unsubstituted positions of the this compound core. uci.edu The energy barrier for the formation of the cationic intermediate (a Wheland-type complex) is substantially high due to the destabilizing effect of the electron-withdrawing substituents. Therefore, forcing conditions, if any, would be required, and such reactions are not commonly reported for this specific substrate. The reactivity of related heterocyclic systems confirms that strong deactivation hinders electrophilic substitution. rsc.org
Nucleophilic Aromatic Substitution at the C-5 Chloro Position
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the thiazole ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.com The chloro-substituent at the C-5 position is an excellent leaving group in this context. The SNAr mechanism is facilitated by the ability of the electron-withdrawing nitrile group and the ring heteroatoms to stabilize the negative charge in the intermediate Meisenheimer complex. libretexts.org
This reaction pathway is synthetically valuable, allowing for the introduction of a wide variety of functional groups at the C-5 position by displacing the chloride ion. Common nucleophiles used in these reactions include amines, alkoxides, and thiols. These reactions are central to the synthesis of diverse derivatives with potential applications in medicinal chemistry and agrochemistry. nih.govmdpi.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | 5-Amino-thiazole-4-carbonitrile derivative |
| Thiol | R-SH | 5-Thioether-thiazole-4-carbonitrile derivative |
The reaction generally proceeds under mild to moderate conditions, often requiring a base to facilitate the reaction. The choice of solvent and temperature can be optimized to achieve high yields of the desired substituted products. mdpi.com
Chemical Transformations of the Carbonitrile Functional Group
The carbonitrile (nitrile) group is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amines, and various heterocyclic systems.
Hydrolysis and Subsequent Derivatization to Carboxylic Acid Derivatives (e.g., Esters, Amides)
The carbonitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous acid, such as hydrochloric or sulfuric acid, results in the formation of 5-chlorothiazole-4-carboxylic acid. masterorganicchemistry.comchemguide.co.uk The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis : Alternatively, heating with an aqueous base like sodium hydroxide (B78521) will also hydrolyze the nitrile. chemguide.co.ukyoutube.com This process initially forms the carboxylate salt (e.g., sodium 5-chlorothiazole-4-carboxylate), which upon acidification with a strong acid, yields the final carboxylic acid. libretexts.org The initial step involves the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com
Once the 5-chlorothiazole-4-carboxylic acid is formed, it can be readily converted into a variety of derivatives, such as esters and amides, using standard condensation reactions. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification), while amidation can be performed by reacting it with an amine, often activated first (e.g., as an acyl chloride).
Reduction Reactions of the Nitrile Moiety
The nitrile group can be reduced to a primary amine, providing a route to aminomethyl-substituted thiazoles.
Complete Reduction to Amine : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile to a primary amine (5-chloro-4-(aminomethyl)thiazole). youtube.comlibretexts.org This reaction typically requires an anhydrous ethereal solvent followed by an aqueous workup to protonate the resulting amine.
Partial Reduction to Aldehyde : It is also possible to achieve a partial reduction to an aldehyde using less powerful, sterically hindered reducing agents. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation at low temperatures. libretexts.org The reaction proceeds via the formation of an imine intermediate which is then hydrolyzed during the workup step to yield 5-chlorothiazole-4-carbaldehyde.
Table 2: Reduction Products of this compound
| Reducing Agent | Reaction Conditions | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 1. THF/Ether, 2. H₂O workup | 5-Chloro-4-(aminomethyl)thiazole |
Cycloaddition Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct new ring systems. These reactions are a powerful tool for synthesizing more complex heterocyclic structures fused to or substituted on the thiazole ring. For example, [4+2] cycloadditions, analogous to the Diels-Alder reaction, can occur where the nitrile acts as the dienophile. youtube.com Similarly, [3+2] cycloadditions with 1,3-dipoles (e.g., azides, nitrile oxides) can lead to the formation of five-membered heterocyclic rings, such as tetrazoles or oxadiazoles, respectively. The specific conditions and outcomes of such reactions are highly dependent on the nature of the reacting partner and are a subject of ongoing research in synthetic methodology. rsc.org
Advanced Derivatization for Expanded Synthetic Applications
The inherent reactivity of this compound allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. The following sections detail key derivatization strategies that have been employed to modify this scaffold.
Amidation and Esterification Approaches
While the nitrile group of this compound can be hydrolyzed to a carboxylic acid under acidic conditions, a more direct and versatile approach to amides and esters often proceeds via the corresponding acyl chloride. The conversion of the nitrile to the carboxylic acid, followed by transformation into the acyl chloride, provides a key intermediate for a variety of coupling reactions. researchgate.netlibretexts.org
The synthesis of amides from the resulting thiazole-4-carbonyl chloride can be achieved through reaction with a wide range of primary and secondary amines. researchgate.net Common methods include the Schotten-Baumann reaction, where the acyl chloride reacts with an amine in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM). fishersci.co.ukresearchgate.net Alternatively, amide bond formation can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) when starting from the carboxylic acid. fishersci.co.uk
Similarly, esterification can be accomplished by reacting the thiazole-4-carbonyl chloride with various alcohols and phenols. researchgate.net These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The reactivity of the acyl chloride allows for the synthesis of a diverse library of ester derivatives.
A notable example is the synthesis of 4,5-dichloroisothiazole-3-carboxylic acid amides and esters from the corresponding acid chloride, which proceeds without substitution of the active chlorine atom at the 5-position of the isothiazole (B42339) ring when optimal reactant ratios are used. researchgate.net This highlights the potential for selective functionalization of the carboxyl group in the presence of other reactive sites.
Table 1: Representative Amidation and Esterification Reactions
| Starting Material | Reagent | Product Type | General Conditions |
| Thiazole-4-carbonyl chloride | Primary/Secondary Amine | Amide | Base (e.g., TEA, DIEA), Solvent (e.g., DCM) |
| Thiazole-4-carboxylic acid | Amine, Coupling Agent | Amide | Coupling agent (e.g., DCC, EDC), Base, Solvent |
| Thiazole-4-carbonyl chloride | Alcohol/Phenol | Ester | Base, Solvent |
Cross-Coupling Reactions and Carbon-Carbon Bond Formation (e.g., Arylation, Alkylation)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the chloro-substituted thiazole ring of this compound is an excellent substrate for such transformations. The Suzuki, Stille, Negishi, and Sonogashira reactions have all been successfully employed to introduce aryl, and alkyl groups at the 5-position of the thiazole ring. nih.govorganic-chemistry.orgrsc.orgnih.gov
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl linkages. organic-chemistry.orglibretexts.org It involves the reaction of the chlorothiazole with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govscite.ai The reactivity of the C-Cl bond can be modulated by the choice of catalyst, ligands, and reaction conditions. For instance, in the case of 3,5-dichloroisothiazole-4-carbonitrile, Suzuki coupling occurs regiospecifically at the C-5 position. nih.govscite.ai
The Stille coupling utilizes organotin reagents as the coupling partners. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. Selective Stille couplings have been reported for related chloro-substituted heterocyclic systems, demonstrating the feasibility of this approach for the arylation of this compound. nih.govrsc.org
The Negishi coupling employs organozinc reagents and offers a highly effective method for C-C bond formation, compatible with a variety of functional groups. rsc.orgnih.gov This reaction often proceeds under mild conditions and provides good yields.
For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. wikipedia.orgnih.govorganic-chemistry.orgbeilstein-journals.org This reaction couples the chlorothiazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov This methodology allows for the synthesis of various alkynylthiazole derivatives.
Table 2: Overview of Cross-Coupling Reactions on the Thiazole Scaffold
| Reaction | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | Forms biaryl and alkyl-aryl bonds; generally low toxicity of boron reagents. organic-chemistry.orglibretexts.org |
| Stille | Organotin Reagent | Pd catalyst | Tolerant of many functional groups; toxicity of tin reagents is a drawback. organic-chemistry.orgwikipedia.orglibretexts.org |
| Negishi | Organozinc Reagent | Pd catalyst | High reactivity and functional group tolerance. rsc.orgnih.gov |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds; mild reaction conditions. wikipedia.orgnih.govorganic-chemistry.orgbeilstein-journals.org |
Heterocyclic Annulation Reactions Utilizing the Thiazole-Carbonitrile Scaffold
The bifunctional nature of this compound, possessing both a nitrile group and a reactive chloro substituent, makes it an excellent precursor for the construction of fused heterocyclic systems. These annulation reactions significantly expand the chemical space accessible from this starting material, leading to novel polycyclic scaffolds with potential applications in various fields.
One prominent example is the synthesis of thieno[3,2-d]thiazole and thieno[2,3-d]thiazole derivatives. researchgate.netrsc.org These reactions often involve the introduction of a sulfur-containing side chain, which can then undergo intramolecular cyclization to form the fused thiophene (B33073) ring. For instance, nucleophilic substitution of the chlorine atom with a mercaptoacetate (B1236969) ester, followed by cyclization, can lead to the formation of a thieno[3,2-d]thiazole system.
Furthermore, the thiazole-carbonitrile moiety can be a key component in the synthesis of more complex fused systems. For example, a novel 2H-thiazolo[4,5-d] nih.govresearchgate.netrsc.orgtriazole (ThTz) system has been developed. nih.gov The synthesis of such fused heterocycles often involves multi-step sequences where the thiazole ring serves as a scaffold upon which the new ring is constructed. The functionalization of the thiazole ring, for instance by converting the chloro group to a sulfone, can provide a reactive handle for subsequent transformations and annulations. nih.gov
The synthesis of a thiazole-fused xanthone , specifically 5-chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile, has also been reported, demonstrating the versatility of the thiazole scaffold in constructing complex, polycyclic aromatic systems. mdpi.com These annulation strategies underscore the value of this compound as a versatile building block for the synthesis of diverse and complex heterocyclic compounds.
Advanced Spectroscopic and Structural Elucidation of 5 Chlorothiazole 4 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 5-Chlorothiazole-4-carbonitrile and its derivatives. By analyzing the chemical shifts, coupling constants, and correlations in different NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a single resonance for the proton at the C2 position of the thiazole (B1198619) ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms in the ring, as well as the chlorine and nitrile substituents.
Table 1: Estimated ¹H NMR Data for this compound
| Proton | Estimated Chemical Shift (ppm) | Multiplicity |
| H2 | 8.5 - 9.0 | Singlet |
Note: The chemical shift is an estimation based on general principles and data from analogous compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected, corresponding to C2, C4, C5, and the carbon of the nitrile group (C≡N).
The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are influenced by their hybridization state and the electronegativity of the neighboring atoms. The carbon of the nitrile group typically appears in a characteristic region of the spectrum. While direct experimental data is not available, estimations can be made based on known ¹³C NMR data for other thiazole and heterocyclic derivatives. princeton.edulifesciencesite.comresearchgate.net
Table 2: Estimated ¹³C NMR Data for this compound
| Carbon | Estimated Chemical Shift (ppm) |
| C2 | 150 - 155 |
| C4 | 125 - 130 |
| C5 | 140 - 145 |
| C≡N | 110 - 115 |
Note: The chemical shifts are estimations based on general principles and data from analogous compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR data, especially for more complex derivatives of this compound. youtube.com
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For the parent compound, this is less informative due to the presence of only one proton. However, for derivatives with additional protons, COSY is crucial for establishing proton-proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak between the H2 proton and the C2 carbon. youtube.comCurrent time information in Bangalore, IN.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. While less critical for the rigid parent molecule, it becomes important for determining the conformation and stereochemistry of more flexible derivatives. youtube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight of this compound and for gaining insight into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. Current time information in Bangalore, IN. For this compound (C₄HClN₂S), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak.
Table 3: Expected HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M]⁺ |
| C₄H³⁵ClN₂S | 143.9654 |
| C₄H³⁷ClN₂S | 145.9625 |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the connectivity of its atoms. While specific MS/MS data for this compound is not available in the provided search results, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of similar heterocyclic compounds. oregonstate.edu
Common fragmentation pathways for thiazole derivatives may involve the cleavage of the thiazole ring, loss of the nitrile group as HCN, or the elimination of a chlorine radical. The study of fragmentation patterns of related molecules, such as tetrazole derivatives, can provide insights into the expected behavior of the thiazole ring under mass spectrometric conditions. oregonstate.edu
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The absorption of IR radiation causes molecular vibrations, such as stretching and bending of the covalent bonds. uhcl.edu Each type of bond and functional group has a characteristic vibrational frequency, making the IR spectrum a unique molecular "fingerprint". msu.edu
In the context of this compound, the IR spectrum provides crucial information about its key structural features. The presence of a sharp, intense absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group's stretching vibration. For instance, in a related compound, 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, the C≡N resonance was observed at 2228 cm⁻¹. mdpi.com
The thiazole ring itself exhibits a complex series of absorptions in the fingerprint region (1450-600 cm⁻¹), which are characteristic of the ring's stretching and bending vibrations. msu.edu These bands, while often difficult to assign individually, collectively contribute to the unique spectral signature of the molecule. The C-Cl stretching vibration typically appears in the lower frequency region of the spectrum.
Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are often employed in conjunction with experimental IR spectroscopy. doi.orgnih.gov These calculations can predict the vibrational frequencies of a molecule, and the scaled theoretical values can be compared with the experimental spectrum to provide a more detailed and accurate assignment of the observed absorption bands. doi.orgnih.gov This combined approach of experimental and computational analysis offers a thorough understanding of the vibrational modes of this compound and its derivatives. doi.orgnih.gov
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220 - 2260 |
| Thiazole Ring | Ring Stretching & Bending | 1450 - 600 (Fingerprint Region) |
| C-Cl | Stretching | ~800 - 600 |
X-ray Crystallography for Definitive Solid-State Structural Determination
For a molecule like this compound, a single-crystal X-ray diffraction analysis would reveal the planar nature of the thiazole ring and the specific geometry of the chloro and carbonitrile substituents. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, from which the atomic positions are determined.
For example, in the structural analysis of a related pyridazine (B1198779) derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, X-ray crystallography confirmed the compound crystallized in the monoclinic system with the space group P21/c. growingscience.com The study provided precise bond lengths and angles, such as the N1-N2 bond length of 1.336 Å and the N3-C10-N1 angle of 116.4°. growingscience.com Similarly, the crystal structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was determined to be in the more symmetric monoclinic P2₁ space group. mdpi.com
The data obtained from X-ray crystallography, including unit cell dimensions, space group, and atomic coordinates, serve as the ultimate proof of structure for a crystalline compound like this compound.
Table 2: Illustrative Crystal Data from X-ray Crystallography (Hypothetical for this compound)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
*Note: The values in this table are hypothetical and would need to be determined experimentally.
Chromatographic Methods for Purity Assessment and Separation Methodologies
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. It offers high resolution, sensitivity, and reproducibility. A typical HPLC system consists of a pump to deliver the mobile phase, an injector, a column containing the stationary phase, and a detector.
For purity analysis, a solution of the compound is injected into the HPLC system. As the mobile phase carries the sample through the column, the compound of interest is separated from any impurities. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Several suppliers of this compound and its derivatives provide HPLC data to certify the purity of their products. bldpharm.combldpharm.combldpharm.com
Table 3: Typical HPLC Parameters for Analysis of Thiazole Derivatives
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile (B52724) and water (isocratic or gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, for compounds with low volatility or those containing polar functional groups, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.netnih.gov
For a compound like this compound, derivatization might be employed to enhance its analytical properties for GC-MS. researchgate.net Common derivatization reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-bis-trifluoroacetamide (MBTFA). researchgate.netnih.gov These reagents react with active hydrogens to form more volatile derivatives. The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification. This technique is particularly useful for detecting and quantifying trace amounts of the compound or its byproducts. rsc.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. mdpi.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time.
A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). The plate is then placed in a sealed container with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, depending on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be easily visualized under UV light or by using a staining agent. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system.
Computational Chemistry and Theoretical Investigations of 5 Chlorothiazole 4 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
This area of study would use computational methods to model the electronic behavior of the molecule, providing foundational knowledge of its chemical properties.
Molecular Modeling and Simulation Approaches
These methods would explore the physical movements and interactions of the molecule over time, which is critical for understanding its behavior in different environments and its potential to interact with biological targets.
Prediction of Spectroscopic Parameters and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical models. For 5-Chlorothiazole-4-carbonitrile, theoretical calculations could predict its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. Agreement between predicted and experimental spectra would confirm the calculated molecular structure and electronic properties.
Until such specific studies are conducted and published, a detailed, scientifically accurate article on the computational chemistry of this compound cannot be generated.
Role of 5 Chlorothiazole 4 Carbonitrile As a Versatile Building Block in Organic Synthesis
Construction of Complex Heterocyclic Scaffolds
The dual functionality of 5-chlorothiazole-4-carbonitrile, featuring both an excellent leaving group (Cl) and a synthetically malleable nitrile group (CN), positions it as an ideal starting point for assembling intricate heterocyclic structures. Chemists leverage this reactivity to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, paving the way for a multitude of fused and multicyclic compounds.
Synthesis of Fused Thiazole (B1198619) Systems
The reaction of this compound with various nucleophiles is a cornerstone for creating fused bicyclic systems where the thiazole ring is annulated with another heterocyclic ring. This approach is particularly prominent in the synthesis of thieno[3,4-d]thiazoles and pyrimido[5,4-d]thiazoles, which are scaffolds of interest in medicinal and materials chemistry.
For instance, the synthesis of thieno[3,4-d]thiazole derivatives can be achieved by reacting this compound with a sulfur-containing nucleophile. The initial substitution of the chlorine atom is followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the fused thiophene (B33073) ring.
Similarly, the construction of the pyrimido[5,4-d]thiazole core often begins with the related 5-aminothiazole-4-carbonitrile. This precursor is used to build the pyrimidine (B1678525) ring through reactions with reagents like formamide (B127407) or urea. The resulting thiazolo[5,4-d]pyrimidin-7-amine (B167717) can then undergo further modifications. The strategic conversion of the amino group to a chloro group via a Sandmeyer-type reaction would yield a 5-chlorothiazolo[5,4-d]pyrimidine intermediate, primed for further functionalization through nucleophilic substitution.
A general representation of this strategy is the synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines, which are noted for their biological activities. nih.gov While the synthesis often starts from a 2-aminothiol, the underlying principle involves building a pyrimidine ring fused to a thiazole, a process where a halogenated thiazole serves as a key electrophilic partner. nih.gov
Table 1: Examples of Fused Thiazole Systems Derived from Thiazole Precursors
| Fused System | Precursor Type | Synthetic Strategy | Resulting Scaffold |
| Thiazolo[5,4-d]pyrimidine | 5-Aminothiazole-4-carbonitrile | Cyclization with formamide/urea followed by functionalization. | Core structure for bioactive molecules. nih.gov |
| Thiazolo[4,5-d]pyrimidine | 2-Aminothiazole derivatives | Reaction with isothiocyanates and subsequent cyclization. | Potential antimicrobial agents. nih.gov |
| Thiazolo[5,4-d]thiazole | Dithiooxamide (B146897) | Condensation with aromatic aldehydes. | Building block for organic semiconductors. mdpi.comrsc.org |
| Thiazolo[5,4-f]quinazolinone | Amino-quinazolinones | Reaction with Appel salt to build the thiazole ring. | Kinase inhibitor scaffolds. nih.gov |
Integration into Diverse Multicyclic Compounds
Beyond simple bicyclic systems, this compound is instrumental in the assembly of more complex, multicyclic architectures. Its ability to act as a linchpin, connecting different ring systems, is a testament to its versatility. The chloro and cyano functionalities can be manipulated sequentially or in one-pot procedures to build elaborate molecular edifices.
One prominent example is the synthesis of thiazole-fused quinazolinones. nih.gov In these syntheses, an appropriately substituted aminobenzothiazole or amino-quinazoline is used as the foundational block. The thiazole ring is then constructed upon this foundation. An alternative and powerful strategy involves using this compound as the thiazole source, reacting it with a difunctional nucleophile, such as an amino-substituted aromatic ring, to forge a new, fused heterocyclic system in a single, efficient step. This approach has been used to create linear thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-ones, which are of interest for their potential as kinase inhibitors. nih.gov
The reactivity of the chlorine atom allows for initial bond formation, while the nitrile group can be subsequently hydrolyzed, reduced, or engaged in cyclization to complete the formation of the multicyclic framework. This stepwise approach provides chemists with precise control over the construction of complex molecules.
Precursor for Advanced Organic Materials and Ligands
The unique electronic properties of the thiazole ring, combined with the synthetic handles offered by this compound, make it an attractive precursor for advanced organic materials and specialized ligands. The electron-deficient nature of the thiazole ring, when incorporated into larger conjugated systems, can impart desirable characteristics for applications in organic electronics.
Thiazolo[5,4-d]thiazoles, for example, are rigid, planar, electron-deficient systems that facilitate strong intermolecular π–π stacking. rsc.org These characteristics are highly sought after for creating organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comrsc.org The synthesis of aryl-functionalized thiazolo[5,4-d]thiazoles often involves the condensation of dithiooxamide with aldehydes, but building blocks like this compound offer an alternative route to asymmetrically substituted or more complex derivatives. mdpi.com
Furthermore, the ability to introduce diverse functional groups by substituting the chlorine atom allows for the design of highly specific ligands for metal catalysis or coordination chemistry. By reacting this compound with nucleophiles bearing additional coordinating sites (e.g., pyridines, amines, or thiols), chemists can craft bespoke ligands with tailored steric and electronic properties.
Design and Development of Novel Molecular Architectures
The true power of this compound as a building block lies in its potential to facilitate the discovery of novel molecular architectures. The predictable reactivity of the C-Cl bond, coupled with the myriad transformations possible for the cyano group, provides a reliable platform for exploratory synthesis.
Chemists can employ this building block in combinatorial approaches to rapidly generate libraries of diverse thiazole-containing compounds. For example, by reacting this compound with a variety of amine, alcohol, or thiol nucleophiles, a diverse set of 5-substituted-thiazole-4-carbonitriles can be produced. Each of these products can then be subjected to further reactions at the nitrile position, such as cyclization with hydrazines to form pyrazole-fused systems or hydrolysis to carboxylic acids, which can be coupled to other molecules. This modular approach enables the systematic exploration of chemical space and the development of structures with unique properties and functions. The creation of new thiazole-pyrimidine hybrids as potential antiproliferative agents illustrates this principle, where a chloro-pyrimidine is reacted with various amine nucleophiles to build a library of compounds for biological screening. mdpi.com
Future Horizons: Charting Emerging Research in this compound Chemistry
The field of heterocyclic chemistry continues to be a cornerstone of innovation in pharmaceuticals, materials science, and agrochemicals. Within this domain, the thiazole nucleus stands out as a privileged scaffold due to its versatile reactivity and presence in a multitude of biologically active compounds. This compound, a specifically substituted thiazole, represents a building block with significant potential for the creation of novel molecular architectures. The strategic placement of its chloro, cyano, and reactive thiazole ring positions offers a unique platform for synthetic exploration. This article delineates the future perspectives and emerging research directions in the chemistry of this compound, focusing on sustainable synthesis, advanced functionalization, process automation, structure-reactivity analysis, and the expansion of its applications into diverse scientific fields.
Q & A
Q. How to design a kinetic study for this compound’s hydrolysis?
- Procedure :
Prepare buffered solutions (pH 2–12).
Monitor CN-group reactivity via UV-Vis (λmax ~270 nm) or LC-MS at timed intervals.
Calculate rate constants (k) and assess pH dependence for stability profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
